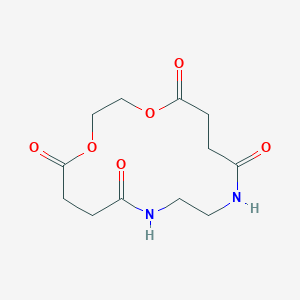
1,4-Dioxa-9,12-diazacyclohexadecane-5,8,13,16-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxa-9,12-diazacyclohexadecane-5,8,13,16-tetrone is a complex organic compound with a unique structure that includes both oxygen and nitrogen atoms within a cyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxa-9,12-diazacyclohexadecane-5,8,13,16-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the compound from by-products.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxa-9,12-diazacyclohexadecane-5,8,13,16-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce simpler amine or alcohol derivatives.
Scientific Research Applications
1,4-Dioxa-9,12-diazacyclohexadecane-5,8,13,16-tetrone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of drug design.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1,4-Dioxa-9,12-diazacyclohexadecane-5,8,13,16-tetrone exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
7,14-Dihexyl-1,4-dioxa-7,14-diazacyclohexadecane-6,15-dione: This compound has a similar cyclic structure but with different substituents.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another related compound with a similar framework but different functional groups.
4,9-Dioxa-1,12-dodecanediamine: A compound with a similar backbone but different functional groups and properties.
Uniqueness
1,4-Dioxa-9,12-diazacyclohexadecane-5,8,13,16-tetrone stands out due to its specific combination of oxygen and nitrogen atoms within the cyclic structure, which imparts unique chemical and physical properties. This uniqueness makes it valuable for various specialized applications in research and industry.
Properties
CAS No. |
62538-54-9 |
|---|---|
Molecular Formula |
C12H18N2O6 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
1,4-dioxa-9,12-diazacyclohexadecane-5,8,13,16-tetrone |
InChI |
InChI=1S/C12H18N2O6/c15-9-1-3-11(17)19-7-8-20-12(18)4-2-10(16)14-6-5-13-9/h1-8H2,(H,13,15)(H,14,16) |
InChI Key |
KQSVRZNQNRWPEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OCCOC(=O)CCC(=O)NCCNC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


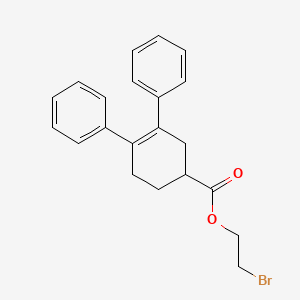
![N-{2-Methyl-1-[(E)-methyldiazenyl]propyl}but-3-en-1-yn-1-amine](/img/structure/B14513012.png)
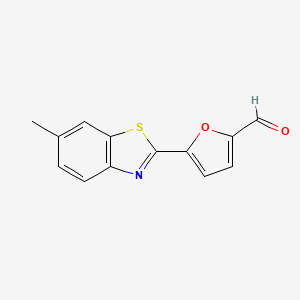
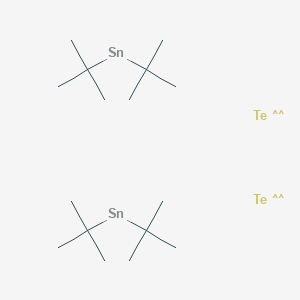



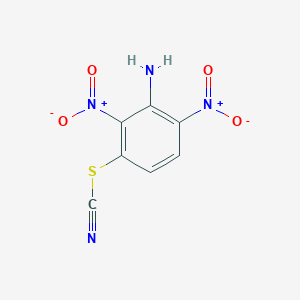
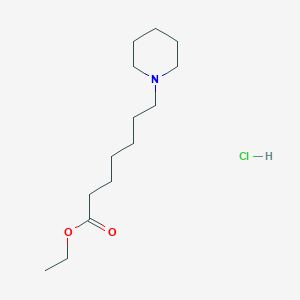
![3-[(Hexylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14513053.png)
![Bicyclo[2.2.1]heptane-7,7-dicarboxylic acid](/img/structure/B14513057.png)
![Ethyl {[bis(diethylamino)phosphoryl]methyl}carbamate](/img/structure/B14513064.png)


